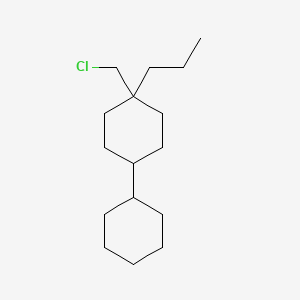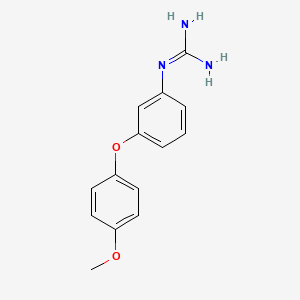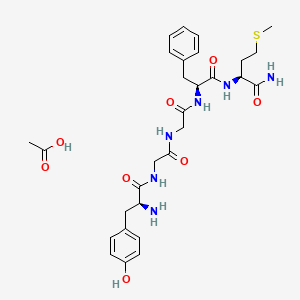
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is an organic compound characterized by its unique bicyclic structure. This compound is notable for its trans configuration, where the functional groups are positioned on opposite sides of the double bond, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride typically involves the isomerization of cis,cis or cis,trans precursors. The process includes the use of specific catalysts and controlled reaction conditions to achieve the desired trans,trans configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale isomerization processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain the stability and integrity of the trans,trans isomer.
化学反应分析
Types of Reactions
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium or halogens in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new halogenated compounds.
科学研究应用
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
作用机制
The mechanism of action of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (cis,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (cis,trans)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (trans,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
Highlighting Uniqueness
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is unique due to its trans configuration, which imparts distinct physical and chemical properties. This configuration often results in higher stability and different reactivity compared to its cis counterparts .
属性
分子式 |
C16H29Cl |
|---|---|
分子量 |
256.9 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane |
InChI |
InChI=1S/C16H29Cl/c1-2-10-16(13-17)11-8-15(9-12-16)14-6-4-3-5-7-14/h14-15H,2-13H2,1H3 |
InChI 键 |
GDYFYUWFHYNDOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCC(CC1)C2CCCCC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)





![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)




![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)
